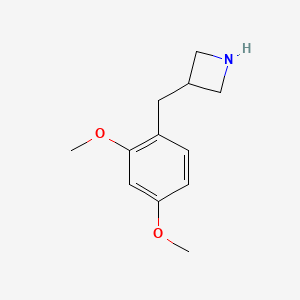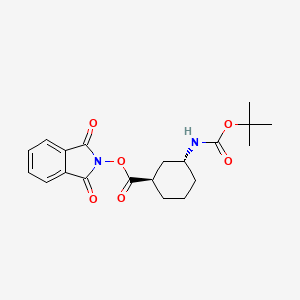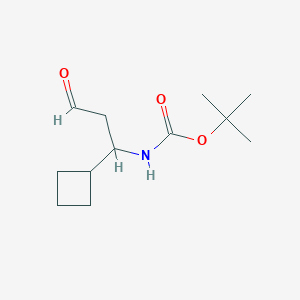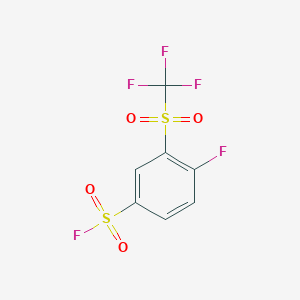
(2R)-N-(5-chlorothiophen-2-yl)-4,4,4-trifluoro-1-hydroxy-3-(trifluoromethyl)butane-2-sulfonamido
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (2R)-N-(5-chlorothiophen-2-yl)-4,4,4-trifluoro-1-hydroxy-3-(trifluoromethyl)butane-2-sulfonamido is a complex organic molecule featuring a variety of functional groups, including a sulfonamide, a hydroxyl group, and multiple fluorinated carbons
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-N-(5-chlorothiophen-2-yl)-4,4,4-trifluoro-1-hydroxy-3-(trifluoromethyl)butane-2-sulfonamido typically involves multi-step organic synthesis. One possible route includes:
Formation of the Sulfonamide Group: This can be achieved by reacting a suitable amine with a sulfonyl chloride under basic conditions.
Introduction of the Hydroxyl Group: This step might involve the use of a protecting group strategy to introduce the hydroxyl group at the desired position.
Thiophene Ring Substitution: The chlorothiophene moiety can be introduced via a substitution reaction, often using a chlorothiophene derivative and a suitable nucleophile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using large-scale batch reactors.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The sulfonamide group can be reduced under specific conditions to form an amine.
Substitution: The chlorothiophene ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or catalytic hydrogenation are common methods.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound may be investigated for its potential as a bioactive molecule. The presence of the sulfonamide group suggests it could have inhibitory activity against certain enzymes.
Medicine
Medicinally, compounds with similar structures have been explored for their potential as pharmaceuticals, particularly as enzyme inhibitors or receptor modulators.
Industry
In industry, the compound could be used in the development of new materials, particularly those requiring high thermal stability and resistance to chemical degradation due to the presence of multiple fluorine atoms.
Mecanismo De Acción
The mechanism of action of (2R)-N-(5-chlorothiophen-2-yl)-4,4,4-trifluoro-1-hydroxy-3-(trifluoromethyl)butane-2-sulfonamido would depend on its specific application. In medicinal chemistry, it might act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The sulfonamide group is known to mimic the structure of natural substrates of certain enzymes, allowing the compound to act as a competitive inhibitor.
Comparación Con Compuestos Similares
Similar Compounds
Sulfonamides: Compounds like sulfanilamide, which also contain the sulfonamide group.
Fluorinated Compounds: Trifluoromethyl-containing compounds such as trifluoromethylbenzene.
Thiophene Derivatives: Compounds like 2-chlorothiophene.
Uniqueness
The uniqueness of (2R)-N-(5-chlorothiophen-2-yl)-4,4,4-trifluoro-1-hydroxy-3-(trifluoromethyl)butane-2-sulfonamido lies in its combination of functional groups, which confer a unique set of chemical properties. The presence of multiple fluorine atoms increases its lipophilicity and metabolic stability, while the sulfonamide group provides potential biological activity.
This detailed overview should provide a comprehensive understanding of the compound and its various aspects
Propiedades
Fórmula molecular |
C9H8ClF6NO3S2 |
|---|---|
Peso molecular |
391.7 g/mol |
Nombre IUPAC |
5-chloro-N-[(2R)-4,4,4-trifluoro-1-hydroxy-3-(trifluoromethyl)butan-2-yl]thiophene-2-sulfonamide |
InChI |
InChI=1S/C9H8ClF6NO3S2/c10-5-1-2-6(21-5)22(19,20)17-4(3-18)7(8(11,12)13)9(14,15)16/h1-2,4,7,17-18H,3H2/t4-/m0/s1 |
Clave InChI |
PSXOKXJMVRSARX-BYPYZUCNSA-N |
SMILES isomérico |
C1=C(SC(=C1)Cl)S(=O)(=O)N[C@@H](CO)C(C(F)(F)F)C(F)(F)F |
SMILES canónico |
C1=C(SC(=C1)Cl)S(=O)(=O)NC(CO)C(C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





amine](/img/structure/B13578477.png)





![10-Methyl-3,10-diazabicyclo[4.3.1]decane](/img/structure/B13578499.png)




